1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate
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Overview
Description
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate is a synthetic organic compound that belongs to the class of azetidines and thiazoles. This compound is characterized by the presence of a thiazole ring fused with a benzene ring, a methyl group at the 4-position, and an azetidine ring attached to an acetate group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes depending on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including analgesic and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 4-position of the benzothiazole ring through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Formation of the Azetidine Ring: The azetidine ring can be synthesized by the reaction of an appropriate amine with an epoxide under acidic conditions.
Acetylation: The final step involves the acetylation of the azetidine ring using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated benzothiazoles and substituted azetidines.
Scientific Research Applications
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate can be compared with other similar compounds such as:
Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and biological activities.
Azetidine derivatives: These compounds contain the azetidine ring and may have different functional groups attached, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl acetate is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a unique structure comprising a thiazole ring fused with a benzene ring, an azetidine ring, and an acetate group. Its molecular formula is C18H19N3O3S with a molecular weight of approximately 357.4 g/mol.
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving α-haloketones and thiourea under basic conditions.
- Methyl Group Introduction : A methyl group is introduced at the 4-position of the benzothiazole via Friedel-Crafts alkylation.
- Azetidine Ring Formation : The azetidine ring is constructed from an appropriate amine reacting with an epoxide.
- Acetylation : The final step involves acetylating the azetidine using acetic anhydride in the presence of a base.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation .
The proposed mechanism of action involves the inhibition of specific enzymes related to inflammation and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammatory responses and tumor growth.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- Method : Disc diffusion method was employed.
- Results : The compound showed a zone of inhibition greater than standard antibiotics, indicating superior antimicrobial properties.
- Anticancer Research :
Data Table: Biological Activities
Activity Type | Test Organism/Cell Line | Method Used | Result |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Disc diffusion | Significant inhibition |
Antimicrobial | Escherichia coli | Disc diffusion | Superior to standard antibiotics |
Anticancer | MCF-7 (breast cancer) | MTT assay | Dose-dependent cytotoxicity |
Properties
IUPAC Name |
[1-(4-methyl-1,3-benzothiazol-2-yl)azetidin-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-4-3-5-11-12(8)14-13(18-11)15-6-10(7-15)17-9(2)16/h3-5,10H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVNLITWIGNKEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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